molecular formula C9H7ClN2 B129611 6-Chloroquinolin-8-amine CAS No. 5470-75-7

6-Chloroquinolin-8-amine

Cat. No.: B129611
CAS No.: 5470-75-7
M. Wt: 178.62 g/mol
InChI Key: RRFMPCSQKFOUFO-UHFFFAOYSA-N
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Description

6-Chloroquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinolin-8-amine typically involves the chlorination of quinoline followed by amination. One common method is the Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often using catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions and green chemistry protocols are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Chloroquinolin-8-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its antimicrobial and antiviral properties.

    Medicine: It has potential therapeutic applications, including antimalarial and anticancer activities.

    Industry: Used in the production of dyes, catalysts, and materials

Comparison with Similar Compounds

Uniqueness: 6-Chloroquinolin-8-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

6-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFMPCSQKFOUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063930
Record name 8-Quinolinamine, 6-chloro-
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-75-7
Record name 6-Chloro-8-aminoquinoline
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Record name 6-Chloro-8-aminoquinoline
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Record name 6-Chloro-8-aminoquinoline
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Record name 8-Quinolinamine, 6-chloro-
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Record name 8-Quinolinamine, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-8-aminoquinoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6.30 g (30.3 mmol) 6-chloro-8-nitroquinoline, 14.7 g (272 mmol) NH4Cl, 120 mL H2O and 250 mL EtOH is added 5.0 g (90.6 mmol) Fe powder, and the resulting mixture is refluxed for 2.5 h. The volatiles are evaporated, and the residue is stirred in mixture of 200 mL CH2Cl2 and 300 mL water for 30 min. The resulting bi-phasic solution is filtered through celite, the layers are separated, and the aqueous layer is extracted 2×100 mL CH2Cl2. The combined organics are washed with 1×100 mL H2O, 1×100 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with hexanes/EtOAC (10/1 to 4/1), gives 2.80 g (15.7 mmol, a 52% yield) of the title compound as a tan solid. mp: 70-73° C.; MS (ES) m/z 179 (MH)+.
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6.3 g
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14.7 g
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120 mL
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5 g
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250 mL
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Yield
52%

Synthesis routes and methods III

Procedure details

To a hot suspension of 6-chloro-8-nitroquinoline (Mosher, et al., Org. Syn. 27:48 (1947), 0.8 g) in a mixture of ethanol/glacial acetic acid/water (2:2:1, 25 mL) was added iron powder (0.5 g) portionwise. The resulting mixture was stirred at reflux for 1.5 hours. The reaction was the cooled to room temperature, filtered through celite and made basic by addition of solid Na2CO3. The aqueous mixture was extracted with Et2O. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to give the desired product (0.5 g) as a yellow solid; MP. 70-73° C.; MS (ES) m/z (relative intensity) 179 (M+H)+ (100).
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0.8 g
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25 mL
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0.5 g
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